molecular formula C18H15NO3 B8359093 Methyl 4-(6-methoxyquinolin-2-yl)benzoate

Methyl 4-(6-methoxyquinolin-2-yl)benzoate

Cat. No. B8359093
M. Wt: 293.3 g/mol
InChI Key: KFHFVASJQMVDSP-UHFFFAOYSA-N
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Description

Methyl 4-(6-methoxyquinolin-2-yl)benzoate is a useful research compound. Its molecular formula is C18H15NO3 and its molecular weight is 293.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 4-(6-methoxyquinolin-2-yl)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-(6-methoxyquinolin-2-yl)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Methyl 4-(6-methoxyquinolin-2-yl)benzoate

Molecular Formula

C18H15NO3

Molecular Weight

293.3 g/mol

IUPAC Name

methyl 4-(6-methoxyquinolin-2-yl)benzoate

InChI

InChI=1S/C18H15NO3/c1-21-15-8-10-17-14(11-15)7-9-16(19-17)12-3-5-13(6-4-12)18(20)22-2/h3-11H,1-2H3

InChI Key

KFHFVASJQMVDSP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N=C(C=C2)C3=CC=C(C=C3)C(=O)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 2-chloro-6-methoxyquinoline (see U.S. 61/391,225 for synthesis) (200 mg, 1.0 mmol), 4-(methoxycarbonyl) phenylboronic acid (205 mg, 1.1 mmol), Pd(dppf)Cl2 (366 mg, 0.5 mmol) and sodium carbonate (212 mg, 2.0 mmol) in 1,4-dioxane/water (3 mL/0.6 mL) was heated to 120° C. by microwave for 1 h. The precipitates were filtered; washed with EtOAc (10 mL), acetone (10 mL) and water (10 mL) separately; dried to give the product as a black solid. (120 mg, 40.9%).
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
205 mg
Type
reactant
Reaction Step One
Quantity
212 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
366 mg
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of 2-chloro-6-methoxyquinoline (Intermediate 1, 200 mg, 1.0 mmol), 4-(methoxycarbonyl) phenylboronic acid (205 mg, 1.1 mmol), Pd(dppf)Cl2 (366 mg, 0.5 mmol) and sodium carbonate (212 mg, 2.0 mmol) in 1,4-dioxane/water (3 mL/0.6 mL) was heated to 120° C. by microwave for 1 h. The precipitates were filtered; washed with EA (10 mL), acetone (10 mL) and water (10 mL) separately; dried to afford product (120 mg, 40.9%).
Name
2-chloro-6-methoxyquinoline
Quantity
200 mg
Type
reactant
Reaction Step One
Name
Intermediate 1
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
205 mg
Type
reactant
Reaction Step One
Quantity
212 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
366 mg
Type
catalyst
Reaction Step One
Yield
40.9%

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